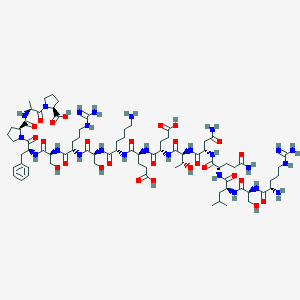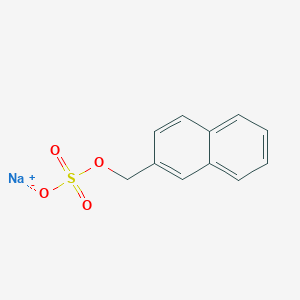
3-Aminophthalhydrazid-Mononatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tamerit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird untersucht
Wirkmechanismus
- These oxidizing agents include nitrogen dioxide, PAN (peroxyacetyl nitrate), hydrogen peroxide, ozone, and other atmospheric oxidants .
- The exact mechanism involves the formation of an excited-state intermediate, which then decays to the ground state, releasing energy in the form of light .
- Luminol’s chemiluminescence is used to detect various biological responses:
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
3-Aminophthalhydrazide monosodium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly myeloperoxidase, a type of enzyme found in neutrophils . The nature of these interactions is primarily through chemiluminescence, a process where light is emitted as a result of a chemical reaction .
Cellular Effects
The effects of 3-Aminophthalhydrazide monosodium salt on cells and cellular processes are profound. It influences cell function by interacting with myeloperoxidase, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Aminophthalhydrazide monosodium salt involves its oxidation, which results in the emission of light . This process is catalyzed by iron in hemoglobin found in fluids and tissues from bodies .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Aminophthalhydrazide monosodium salt may change due to factors such as the product’s stability and degradation
Metabolic Pathways
3-Aminophthalhydrazide monosodium salt is involved in metabolic pathways related to chemiluminescence . It interacts with enzymes such as myeloperoxidase and potentially affects metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tamerit wird durch die Verarbeitung von 5-Amino-2,3-Dihydrophthalazin-1,4-dion synthetisiert, um sein Natriumsalz zu erhalten. Dabei wird die Verbindung in einer wässrigen organischen alkalischen Lösung gelöst und bei Temperaturen zwischen -5 °C und 7 °C kristallisiert .
Industrielle Produktionsverfahren: Die industrielle Produktion von Tamerit umfasst die Lyophilisierung (Gefriertrocknung) des Natriumsalzes, um eine sterile medizinische Zubereitung zu erhalten. Dieses Verfahren gewährleistet die Stabilität und Reinheit der Verbindung für Forschungs- und medizinische Anwendungen .
Analyse Chemischer Reaktionen
Reaktionstypen: Tamerit durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind reduzierte Mengen an reaktiven Sauerstoffspezies und proinflammatorischen Zytokinen, was zu einer verminderten Entzündung führt .
Eigenschaften
CAS-Nummer |
20666-12-0 |
|---|---|
Molekularformel |
C8H6N3NaO2 |
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
sodium;8-amino-4-oxo-3H-phthalazin-1-olate |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
InChI-Schlüssel |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+] |
Aussehen |
White to light yellow crystalline powder |
melting_point |
606 to 608 °F (NTP, 1992) |
Physikalische Beschreibung |
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992) Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
301199-13-3 |
Löslichkeit |
less than 1 mg/mL at 66 °F (NTP, 1992) |
Synonyme |
SODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Luminol sodium salt enable the visualization of gaseous ethanol in fruit ripening, as described in the pear maturation study?
A1: Luminol sodium salt itself doesn't directly interact with ethanol. Instead, it acts as a chemiluminescent probe in an enzymatic reaction. The system utilizes alcohol oxidase (AOD) to convert ethanol to acetaldehyde, generating hydrogen peroxide as a byproduct []. This peroxide then reacts with horseradish peroxidase (HRP) and oxidizes Luminol, producing a detectable light signal. The intensity of this chemiluminescence is directly proportional to the concentration of ethanol present [].
Q2: The research mentions enhancing Luminol's sensitivity for detecting low ethanol concentrations. What methods were employed to achieve this?
A2: Researchers achieved improved sensitivity by using a high-purity Luminol sodium salt solution (Luminol sodium salt HG solution) and adding eosin Y to the reaction mixture [, ]. Eosin Y acts as a fluorescence enhancer, amplifying the chemiluminescent signal produced by the Luminol reaction, thus enabling the detection of sub-ppm levels of ethanol [].
Q3: Besides fruit ripening, what other biological applications utilize Luminol sodium salt's chemiluminescent properties?
A3: Luminol sodium salt is frequently used in bioluminescence imaging to monitor inflammation. When injected intraperitoneally, it enters the bloodstream and emits light upon oxidation by reactive oxygen species (ROS) produced by activated neutrophils at inflammation sites []. The intensity of this emitted light correlates with the degree of inflammation, allowing researchers to non-invasively track inflammation progression in animal models, such as in uveitis [].
Q4: One paper mentions a "BRGA" utilizing Luminol sodium salt. What does this stand for, and what is its significance?
A4: BRGA stands for "blood ROS generation assay" []. This innovative test utilizes Luminol sodium salt to measure the amount of reactive oxygen species (ROS) generated by neutrophils in a blood sample []. This is particularly relevant when studying the impact of drugs like Granulocyte-Colony Stimulating Factor (G-CSF) on neutrophil activity and the potential for modulating immune responses [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















